4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine
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Overview
Description
4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a fluorinated methoxyphenyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine typically involves multi-step reactions. One common method includes the use of a Grignard reagent, which is prepared by reacting an organic halide with magnesium metal in an ethereal solvent . The Grignard reagent is then reacted with a suitable electrophile to form the desired product. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in aqueous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted thiazole derivatives.
Scientific Research Applications
4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and fluorinated methoxyphenyl group contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c1-6-10(14-11(13)16-6)7-3-4-9(15-2)8(12)5-7/h3-5H,1-2H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQLOVVUGKHPEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC(=C(C=C2)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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